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Compound of Interest

Compound Name: 10(E)-Heptadecenol

Cat. No.: B15600743

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10(E)-
Heptadecenol, a long-chain unsaturated fatty alcohol. The information presented herein is
essential for its identification, characterization, and quality control in research and development
settings. While specific, experimentally-derived high-resolution spectra for 10(E)-Heptadecenol
are not readily available in public repositories, this guide furnishes predicted data and typical
spectroscopic characteristics for structurally related compounds, alongside detailed
experimental protocols for acquiring such data.

Chemical Structure and Properties
« IUPAC Name: (10E)-Heptadec-10-en-1-ol

e Molecular Formula: C17H340

« Molecular Weight: 254.45 g/mol

e CAS Number: 98329-34-1

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 10(E)-Heptadecenol
based on established principles of NMR, IR, and MS for similar long-chain unsaturated
alcohols.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 10(E)-Heptadecenol

Chemical Shift (ppm) Multiplicity Assighment

~5.4 m H-10, H-11 (Olefinic)
3.64 t H-1 (CH2-OH)

~2.0 m H-9, H-12 (Allylic)
~1.57 m H-2 (CH2-CH2-OH)

H-3 to H-8, H-13 to H-16
(Methylene chain)

1.2-14 m

0.88 t H-17 (Terminal CHs)

Table 2: Predicted 13C NMR Spectroscopic Data for 10(E)-Heptadecenol

Chemical Shift (ppm) Assignment

~130 C-10, C-11 (Olefinic)
~63 C-1 (CH2-OH)

~32 C-2,C-9, C-12

~29 C-3t0 C-8, C-13to C-15
~22 C-16

~14 C-17 (Terminal CHs)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 10(E)-Heptadecenol
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Wavenumber (cm~?)

Intensity

Assignment

~3330

Strong, Broad

O-H stretch (Hydrogen-

bonded)
~3020 Medium =C-H stretch (Olefinic)
2920, 2850 Strong C-H stretch (Aliphatic)
~1670 Weak C=C stretch (trans)
~1465 Medium C-H bend (Methylene)
~1060 Strong C-O stretch (Primary alcohol)
965 Strong =C-H bend (trans-Olefinic, out-

of-plane)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 10(E)-Heptadecenol

miz Interpretation

254 [M]* (Molecular ion)

236 [M-H20]* (Loss of water)

Various Fragments from cleavage of the aliphatic chain

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-

chain unsaturated alcohols like 10(E)-Heptadecenol.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:
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10(E)-Heptadecenol (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., CDCls, 0.5-0.7 mL)

NMR tube (5 mm)

Internal standard (e.g., Tetramethylsilane - TMS)

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent
inside the NMR tube. Add a small drop of TMS as an internal reference (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds, number of scans 8-16.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds, number of scans 1024 or more depending on sample concentration.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the TMS
signal.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Materials:

e 10(E)-Heptadecenol (1-2 drops)

o FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates
(NaCl or KBr).

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm~2. Typically,
16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e 10(E)-Heptadecenol (dissolved in a suitable volatile solvent like methanol or hexane to a
concentration of ~1 mg/mL)

o Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray
lonization-Mass Spectrometer (ESI-MS).

Procedure (using GC-MS):
o Sample Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o Chromatographic Separation: The sample is vaporized and separated on a capillary column
(e.g., a nonpolar column like DB-5ms). A suitable temperature program should be used to
elute the compound.
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e Mass Analysis: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron lonization (EIl) is a common ionization technique for such molecules.
The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of a compound like 10(E)-Heptadecenol.

Spectroscopic Analysis

Dilute in > MS Data Interpretation
MeOH/Hexane

> | Purity Assessment

Sample Preparation
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CDCl3 NMR
10(E)-Heptadecenol - (HH, 13C)
> Structural Elucidation
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Click to download full resolution via product page

A flowchart of the spectroscopic analysis workflow.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific, well-documented signaling pathways in which 10(E)-
Heptadecenol is directly implicated. Long-chain fatty alcohols can be precursors to or
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metabolites of fatty acids and may play roles in membrane structure and cellular signaling, but

specific pathways for this particular molecule are not established.

The logical relationship for identifying an unknown long-chain unsaturated alcohol using the

discussed spectroscopic techniques is outlined in the following diagram.

IR Analysis:
- Broad OH stretch (~3330 cm~1)
- C=C stretch (~1670 cm™1)

- C-O stretch (~1060 cm?)

Functional Groups Match

Unknown Sample

MS Analysis:
- Determine Molecular Weight
- Observe [M-18]* peak

MW and Fragmentation Match

Structure Confirmed:
10(E)-Heptadecenol

NMR Analysis:

- Olefinic protons (~5.4 ppm)
- CH20H protons (~3.6 ppm)

- Olefinic carbons (~130 ppm)
- CH20H carbon (~63 ppm)

Chemical Shifts & Connectivity Match
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Logical workflow for structural identification.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 10(E)-Heptadecenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15600743#spectroscopic-data-nmr-ir-ms-of-10-e-

heptadecenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15600743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

